1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid
Overview
Description
“1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid” is a compound that contains a piperidine ring, which is a six-membered heterocyclic ring with one nitrogen atom . It also contains a carboxylic acid moiety and a thiazole ring, which is a five-membered ring containing one nitrogen atom and one sulfur atom .
Molecular Structure Analysis
The molecular structure of “1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid” includes a piperidine ring, a carboxylic acid group, and a thiazole ring . The molecular formula of this compound is C10H14N2O2S .Scientific Research Applications
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
One of the applications of piperidine derivatives is in the field of cancer research. Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs . Several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc., are regulated by these two phytochemicals . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
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Cancer Research
- Piperidine acts as a potential clinical agent against various types of cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
- It regulates several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB .
- Both piperine and piperidine lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .
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Neuroscience
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Antiviral
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Antimalarial
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Antimicrobial and Antifungal
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Antihypertensive
Future Directions
The development of fast and cost-effective methods for the synthesis of substituted piperidines, including “1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid”, is an important task of modern organic chemistry . Furthermore, the exploration of the biological activities of these compounds could lead to the discovery of new therapeutic agents .
properties
IUPAC Name |
1-(1,3-thiazol-2-ylmethyl)piperidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c13-10(14)8-1-4-12(5-2-8)7-9-11-3-6-15-9/h3,6,8H,1-2,4-5,7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVSCRPAAJIAFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-Thiazol-2-ylmethyl)piperidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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